N2-(tert-Butoxycarbonyl)-L-arginine

Description

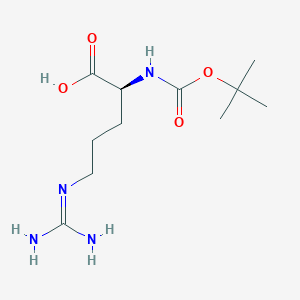

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIYOPBCOPMSS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160126 | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-76-6 | |

| Record name | N-tert-Butoxycarbonyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-butoxycarbonyl)-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N2-(tert-Butoxycarbonyl)-L-arginine: Properties, Applications, and Protocols for the Research Professional

Introduction: The Indispensable Role of Boc-L-Arginine in Synthetic Chemistry

N2-(tert-Butoxycarbonyl)-L-arginine, commonly referred to as Boc-L-Arg-OH, is a cornerstone derivative of the amino acid L-arginine, playing a pivotal role in the fields of peptide synthesis, drug discovery, and biochemical research.[1][2] The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function of L-arginine allows for the precise and sequential formation of peptide bonds without unintended side reactions involving the amino terminus.[][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and critical applications of Boc-L-Arg-OH, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The inherent reactivity of the guanidinium side chain of arginine necessitates a thorough understanding of its protection and deprotection strategies, a topic that will be explored in depth to ensure the integrity of complex synthetic endeavors.[5][6]

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Boc-L-Arg-OH is fundamental to its effective application in experimental design. These properties dictate its solubility, stability, and reactivity under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₄O₄ | [1][7] |

| Molecular Weight | 274.32 g/mol | [7] |

| CAS Number | 13726-76-6 | [1][7] |

| Appearance | White solid powder | [2][8] |

| Melting Point | >109°C (sublimes) | [8] |

| Solubility | Soluble in DMF (15 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2) (10 mg/ml). Slightly soluble in water. | [1][8] |

| Optical Activity | [α]20/D −6.5°, c = 1 in acetic acid | |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |

Synthesis and Purification: A Validated Approach

The synthesis of Boc-L-Arg-OH is typically achieved through the reaction of L-arginine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. This process must be carefully controlled to ensure selective protection of the α-amino group.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve L-arginine in a suitable aqueous solvent system, such as a mixture of dioxane and water.

-

Basification: Adjust the pH of the solution to approximately 9.0-10.0 using a suitable base, such as sodium hydroxide, to deprotonate the α-amino group.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the stirred arginine solution at a controlled temperature (typically 0-5°C). The reaction is generally monitored by thin-layer chromatography (TLC).

-

Quenching and Acidification: Once the reaction is complete, quench any excess Boc₂O. Carefully acidify the reaction mixture to a pH of approximately 3-4 with a cold, dilute acid like citric acid or hydrochloric acid.

-

Extraction and Isolation: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Boc-L-Arg-OH by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to obtain a white, crystalline solid.

Reactivity and Mechanistic Insights: The Chemistry of the Boc Group and Guanidinium Side Chain

The chemical utility of Boc-L-Arg-OH is defined by the reactivity of its two key functional moieties: the acid-labile Boc protecting group and the highly basic guanidinium side chain.

The Boc Protecting Group: A Gateway to Peptide Elongation

The tert-butoxycarbonyl group is a widely employed protecting group for the α-amino function in peptide synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4][9] This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups, a cornerstone of solid-phase peptide synthesis (SPPS).[][10]

Deprotection of the Boc Group

The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[9]

The Guanidinium Side Chain: A Center of Basicity and Reactivity

The guanidinium group of the arginine side chain is strongly basic (pKa ≈ 12.5), meaning it is protonated under physiological conditions.[6] While this positive charge is often crucial for biological activity, the nucleophilicity of the guanidinium nitrogens can lead to side reactions during peptide synthesis. Therefore, protection of the side chain is often necessary, especially in Fmoc-based SPPS. Common protecting groups for the arginine side chain include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Tos (tosyl).[5][11] In Boc-based SPPS, the side chain is often protected with groups like NO₂ or Tos.[5]

Applications in Peptide Synthesis and Drug Development

Boc-L-Arg-OH is a fundamental building block in the synthesis of peptides and peptidomimetics.[1] Its use is central to both liquid-phase and solid-phase peptide synthesis methodologies.

Beyond its role in constructing peptide backbones, Boc-L-Arg-OH has been utilized in the synthesis of antibacterial peptides and as a model substrate in studies of the Maillard reaction, a form of non-enzymatic browning that involves reactions between amino acids and reducing sugars.[1][12] Furthermore, derivatives of Boc-L-arginine have been instrumental in the development of prodrugs and other therapeutic agents.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[7][14]

-

Handling: Use in a well-ventilated area.[14] Avoid breathing dust.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][16] For long-term stability, storage at -20°C is recommended.[1]

Conclusion

This compound is an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of a readily cleavable α-amino protecting group and a reactive guanidinium side chain provides both challenges and opportunities in the design and synthesis of complex peptides and therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling, as outlined in this guide, is paramount to achieving successful and reproducible results in the laboratory.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C11H22N4O4 | CID 114667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formation of arginine modifications in a model system of Nα-tert-butoxycarbonyl (Boc)-arginine with methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. uprm.edu [uprm.edu]

An In-Depth Technical Guide to the Synthesis and Purification of Boc-L-arginine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-L-arginine (Boc-L-arginine), a critical reagent in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The highly basic and nucleophilic nature of the arginine guanidinium side chain presents unique challenges, necessitating robust protection strategies to prevent unwanted side reactions. This document details the chemical principles, a step-by-step experimental protocol for the synthesis of Boc-L-arginine using di-tert-butyl dicarbonate (Boc-anhydride), and methods for its subsequent purification and characterization. We will explore the causality behind key experimental choices, common pitfalls, and the analytical techniques required to ensure the final product's purity and identity.

Introduction: The Significance of Boc-L-arginine in Peptide Chemistry

L-arginine, with its positively charged guanidinium group, is a fundamental component of many biologically active peptides. This functional group is often crucial for receptor binding, membrane translocation, and enzymatic recognition.[1] However, during peptide synthesis, the nucleophilicity of the guanidinium side chain can lead to undesirable side reactions, such as δ-lactam formation, which can terminate the growing peptide chain.[2]

To mitigate these challenges, the α-amino group of arginine is temporarily protected, most commonly with the tert-butyloxycarbonyl (Boc) group. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3] The resulting Boc-L-arginine is an essential building block in Boc-based SPPS.[2] This guide provides the necessary technical details for its successful laboratory-scale synthesis and purification.

The Chemistry of Boc Protection: A Mechanistic Overview

The synthesis of Boc-L-arginine involves the reaction of L-arginine with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is a nucleophilic acyl substitution where the α-amino group of L-arginine acts as the nucleophile, attacking one of the carbonyl carbons of the Boc-anhydride.

Key Reaction Parameters:

-

pH Control: Maintaining an alkaline pH (typically 9-10) is critical for this reaction. At this pH, the α-amino group of L-arginine is sufficiently deprotonated to be an effective nucleophile, while the guanidinium group (pKa ~12.5) remains protonated and less reactive.[1][4] Sodium hydroxide or other suitable bases are used to maintain the optimal pH.[5]

-

Solvent System: A mixed solvent system, often dioxane and water, is employed to dissolve both the hydrophilic L-arginine and the more hydrophobic Boc-anhydride.[6]

-

Stoichiometry: A slight excess of Boc-anhydride is typically used to ensure complete reaction of the L-arginine.

Synthesis of Boc-L-arginine: An Experimental Protocol

This protocol outlines a reliable method for the synthesis of Boc-L-arginine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Arginine | 174.20 | 17.42 g | 0.10 |

| Di-tert-butyl dicarbonate | 218.25 | 24.01 g | 0.11 |

| Dioxane | - | 200 mL | - |

| Water (deionized) | - | 100 mL | - |

| 1 M Sodium Hydroxide | - | As needed | - |

| Ethyl Acetate | - | For extraction | - |

| Saturated NaCl solution | - | For washing | - |

| Anhydrous Magnesium Sulfate | - | For drying | - |

Experimental Workflow:

Caption: Workflow for the synthesis of Boc-L-arginine.

Step-by-Step Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve L-arginine in a mixture of 200 mL of dioxane and 100 mL of deionized water.

-

pH Adjustment: Cool the solution in an ice bath and adjust the pH to 9-10 by the dropwise addition of 1 M sodium hydroxide while stirring.

-

Addition of Boc-Anhydride: In a separate beaker, dissolve the di-tert-butyl dicarbonate in a small amount of dioxane. Add this solution dropwise to the stirred L-arginine solution, maintaining the pH between 9 and 10 with 1 M NaOH.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-L-arginine as a viscous oil or semi-solid.[6][7]

-

Purification: From Crude Product to High-Purity Boc-L-arginine

The crude product often contains unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying Boc-L-arginine.

Recrystallization Protocol:

Caption: General workflow for the purification of Boc-L-arginine by recrystallization.

Step-by-Step Procedure:

-

Solvent Selection: A suitable solvent system for the recrystallization of Boc-L-arginine is a mixture of ethyl acetate and hexane.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature. The formation of white crystals should be observed. For stubborn oils, adding a seed crystal can induce crystallization.[6][7]

-

Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.[6]

-

Drying: Dry the purified Boc-L-arginine crystals under vacuum to a constant weight.

Analytical Characterization: Ensuring Purity and Identity

The purity and identity of the synthesized Boc-L-arginine must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the final product.[] A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA or formic acid.[9][10]

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected Retention Time | Varies, but a single major peak indicates high purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to confirm the chemical structure of Boc-L-arginine. The spectrum should show characteristic peaks for the protons of the Boc group and the arginine backbone.

Expected ¹H NMR (DMSO-d₆) Chemical Shifts (δ): [11]

-

~1.38 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

~1.45-1.70 ppm (multiplet, 4H): β and γ-CH₂ protons of the arginine side chain.

-

~3.05-3.15 ppm (multiplet, 2H): δ-CH₂ protons of the arginine side chain.

-

~3.80-3.90 ppm (multiplet, 1H): α-CH proton.

-

~6.80-7.80 ppm (broad signals): NH protons of the guanidinium group and the α-amino group.

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for analyzing Boc-L-arginine.

Expected Mass:

-

Molecular Formula: C₁₁H₂₂N₄O₄

-

Molecular Weight: 274.32 g/mol

-

Expected [M+H]⁺ ion: 275.17

It is important to note that the Boc group can be labile under certain ESI conditions, which may lead to the observation of a fragment ion corresponding to the loss of the Boc group ([M+H-100]⁺).[9]

Challenges and Considerations

-

δ-Lactam Formation: This is a significant side reaction that can occur during the activation of Boc-L-arginine for peptide coupling, but it is less of a concern during the Boc protection step itself.[2]

-

Guanidinium Group Protection: While this guide focuses on the synthesis of Nα-Boc-L-arginine, for many applications in peptide synthesis, the guanidinium group also requires protection to prevent side reactions.[2] Common protecting groups for the guanidinium side chain include tosyl (Tos), nitro (NO₂), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[2][12]

-

Purification of Highly Polar Compounds: Boc-L-arginine is a polar molecule, which can make extraction and purification challenging. Careful control of pH during the work-up is essential to ensure the compound is in a form that is soluble in the organic extraction solvent.

Conclusion

The synthesis and purification of Boc-L-arginine are fundamental procedures in the field of peptide chemistry. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocol, and rigorous analytical characterization are paramount to obtaining a high-quality product. This guide provides the necessary framework for researchers and drug development professionals to confidently and successfully synthesize and purify this vital building block for their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Arginine Improves pH Homeostasis via Metabolism and Microbiome Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]

- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. helixchrom.com [helixchrom.com]

- 11. spectrabase.com [spectrabase.com]

- 12. peptide.com [peptide.com]

Introduction: The Central Role of Boc-L-arginine in Synthetic Chemistry

An In-depth Technical Guide to the Solubility of N2-(tert-Butoxycarbonyl)-L-arginine in Dimethylformamide (DMF) and Dichloromethane (DCM)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive analysis of the solubility of this compound (Boc-L-arginine), a critical reagent in peptide synthesis and drug development. We will delve into its solubility characteristics in two commonly used organic solvents: dimethylformamide (DMF) and dichloromethane (DCM). This document will go beyond mere data presentation to offer insights into the underlying chemical principles, provide robust experimental protocols for solubility determination, and present the information in a clear, accessible format for the practicing scientist.

This compound, commonly referred to as Boc-L-arginine, is a cornerstone of solid-phase peptide synthesis (SPPS) and other organic synthetic methodologies. The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for controlled, sequential addition of amino acids to a growing peptide chain. The choice of solvent is paramount in these synthetic routes, directly impacting reaction kinetics, yield, and purity. Dimethylformamide (DMF) and dichloromethane (DCM) are two of the most frequently employed solvents, each possessing distinct physicochemical properties that influence their interaction with protected amino acids like Boc-L-arginine.

Understanding the solubility of Boc-L-arginine in these solvents is not a trivial pursuit. It is a fundamental parameter that dictates the efficiency of coupling reactions, the potential for aggregation, and the overall success of a synthetic campaign. This guide aims to provide a detailed examination of this solubility, grounded in both theoretical principles and practical, verifiable experimental procedures.

Physicochemical Properties at a Glance: Solute and Solvents

A foundational understanding of the molecular properties of Boc-L-arginine, DMF, and DCM is essential to rationalize their solubility behavior.

| Compound | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Hydrogen Bonding | Key Structural Features |

| Boc-L-arginine | 274.34 | High (due to guanidinium and carboxyl groups) | Donor & Acceptor | Bulky, non-polar Boc group; polar, H-bonding guanidinium and carboxyl groups. |

| Dimethylformamide (DMF) | 73.09 | 36.7 (Polar Aprotic) | Acceptor | Highly polar, aprotic, excellent solvent for polar molecules. |

| Dichloromethane (DCM) | 84.93 | 9.1 (Nonpolar) | Weak Acceptor | Halogenated hydrocarbon, considered nonpolar, good for dissolving less polar organic compounds. |

The zwitterionic potential of the arginine side chain, even when the alpha-amino group is protected, plays a significant role in its solubility profile. The guanidinium group is strongly basic and readily protonated, contributing to the molecule's high polarity.

Quantitative Solubility Data

The solubility of Boc-L-arginine in DMF and DCM presents a study in contrasts, a direct consequence of the "like dissolves like" principle.

| Solvent | Solubility at 25°C | Classification | Observations and Practical Implications |

| Dimethylformamide (DMF) | > 200 mg/mL | Very Soluble | Forms a clear, colorless solution readily. This high solubility makes DMF an excellent choice for stock solutions and reaction media in peptide synthesis, ensuring homogeneity and favorable reaction kinetics. |

| Dichloromethane (DCM) | < 1 mg/mL | Sparingly Soluble to Insoluble | Boc-L-arginine remains largely as a solid suspension in DCM. This low solubility can be problematic for homogeneous solution-phase reactions but can be advantageous in specific purification or precipitation steps. |

Note: These values are approximate and can be influenced by the specific grade of the solvent, the presence of impurities (especially water), and the exact temperature.

The "Why": A Mechanistic Exploration of Solubility

The significant difference in solubility can be attributed to the intermolecular forces at play between the solute and the respective solvents.

Boc-L-arginine in DMF:

-

Strong Dipole-Dipole Interactions: DMF is a highly polar aprotic solvent. Its large dipole moment allows it to effectively solvate the polar guanidinium and carboxyl groups of the Boc-L-arginine molecule.

-

Hydrogen Bond Acceptance: While DMF cannot donate hydrogen bonds, its oxygen atom can act as a hydrogen bond acceptor, interacting favorably with the N-H protons of the guanidinium group.

-

Dispersion Forces: The methyl groups of DMF can interact with the non-polar tert-butyl group of the Boc protecting group via London dispersion forces.

Boc-L-arginine in DCM:

-

Weak Solvating Power: DCM is a relatively nonpolar solvent. It lacks the strong dipole moment and hydrogen bonding capability required to effectively solvate the highly polar, zwitterionic character of the arginine side chain.

-

Energy Mismatch: The energy required to break the strong intermolecular interactions (hydrogen bonding and ionic forces) within the crystalline lattice of Boc-L-arginine is not sufficiently compensated by the weak interactions it can form with DCM molecules.

The following diagram illustrates the logical flow of assessing solubility based on molecular interactions.

Caption: Rationale for Boc-L-arginine solubility in DMF vs. DCM.

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a robust, self-validating protocol for determining the solubility of Boc-L-arginine. The principle is to create a saturated solution, separate the undissolved solid, and quantify the dissolved solute by evaporating the solvent.

Materials:

-

This compound (high purity)

-

Anhydrous Dimethylformamide (DMF, <50 ppm water)

-

Anhydrous Dichloromethane (DCM, stabilized with amylene)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator (set to 25°C ± 0.5°C)

-

Syringe filters (0.2 µm, PTFE or other solvent-resistant membrane)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum evaporator (e.g., rotary evaporator or centrifugal evaporator)

-

Inert gas source (Nitrogen or Argon)

Workflow Diagram:

Caption: Step-by-step workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: To a 4 mL vial, add a known volume of the solvent (e.g., 2.0 mL of DMF or DCM). Record the exact volume.

-

Addition of Solute: Add an excess amount of Boc-L-arginine to the solvent. For DMF, this will be a significant amount (e.g., 500 mg), while for DCM, a smaller amount (e.g., 20 mg) is sufficient. The key is to ensure undissolved solid remains after equilibration.

-

Equilibration: Place the sealed vial in a constant temperature bath at 25°C. Stir the suspension using a small magnetic stir bar for a prolonged period (e.g., 24 hours) to ensure the solution reaches equilibrium saturation. The system is self-validating as the continued presence of solid material confirms saturation.

-

Phase Separation: After equilibration, turn off the stirrer and allow the undissolved solid to settle completely (at least 1 hour).

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe (e.g., 1.0 mL). Avoid disturbing the solid at the bottom.

-

Filtration: Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a pre-weighed (tared) collection vial. This step is critical to remove any fine particulate matter, ensuring only dissolved solute is quantified.

-

Solvent Evaporation: Remove the solvent from the collection vial using a vacuum evaporator. For DMF, which has a high boiling point, a rotary evaporator or high-vacuum line is recommended. For DCM, a gentle stream of nitrogen or a centrifugal evaporator is sufficient.

-

Drying: Dry the resulting solid residue under high vacuum to a constant weight. This ensures all residual solvent has been removed.

-

Calculation:

-

Measure the final weight of the vial containing the dried residue.

-

Subtract the initial tare weight of the vial to get the mass of the dissolved Boc-L-arginine.

-

Divide the mass of the residue (in mg) by the volume of the supernatant taken (in mL) to obtain the solubility in mg/mL.

-

Practical Implications and Recommendations

-

For Peptide Synthesis: The high solubility of Boc-L-arginine in DMF makes it the solvent of choice for coupling reactions in SPPS. It ensures that the activated amino acid is fully available to react with the N-terminus of the growing peptide chain on the solid support.

-

For Purification: The poor solubility in DCM can be exploited. For instance, a product containing a Boc-L-arginine moiety might be precipitated from a reaction mixture by adding DCM as an anti-solvent.

-

Solvent Purity: The presence of water in DMF can significantly affect solubility and reaction outcomes. Always use anhydrous grade DMF for moisture-sensitive applications.

-

Temperature Effects: While this guide focuses on 25°C, solubility is temperature-dependent. For exothermic dissolution, solubility will decrease with increasing temperature, and vice-versa for endothermic processes. This should be considered for reactions run at elevated or reduced temperatures.

Conclusion

The solubility of this compound is a clear demonstration of fundamental chemical principles. Its high solubility in the polar aprotic solvent DMF is driven by favorable dipole-dipole interactions and hydrogen bonding. Conversely, its poor solubility in the nonpolar solvent DCM is a result of an inability to overcome the strong intermolecular forces within the solute's crystal lattice. For the laboratory professional, a thorough understanding of these properties is not merely academic; it is essential for the rational design of synthetic strategies, the optimization of reaction conditions, and the successful development of peptide-based therapeutics. The protocols and data presented herein provide a reliable framework for making informed decisions regarding solvent selection in workflows involving Boc-L-arginine.

A Technical Guide to the Nα-Boc Protection of L-Arginine: Mechanism and Methodology

Abstract

The strategic protection of amino acid functional groups is a cornerstone of modern peptide synthesis and drug development. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[1] However, the protection of L-arginine presents unique challenges due to the highly basic and nucleophilic nature of its guanidinium side chain. This technical guide provides an in-depth exploration of the mechanism for the selective Nα-Boc protection of L-arginine, discusses the critical parameters influencing the reaction, and presents a detailed, field-proven protocol for its successful implementation. This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and complex organic synthesis.

Introduction: The Arginine Conundrum in Peptide Synthesis

L-arginine, with its positively charged guanidinium side chain, is a critical residue in many biologically active peptides, contributing to functions like cell penetration and nucleic acid binding.[2] However, this same functionality poses significant hurdles in chemical peptide synthesis. The guanidino group's high basicity (pKa ≈ 12.5) and nucleophilicity necessitate robust protection to prevent undesirable side reactions during peptide coupling steps.[2][3] While numerous strategies exist for protecting the guanidinium group (e.g., with Tos, Pbf, or NO2 groups), the initial and crucial step is often the selective protection of the α-amino group.[2][4]

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group of choice for the α-amino function in one of the major strategies of solid-phase peptide synthesis (SPPS), known as the Boc/Bzl strategy.[1][5] Its successful and selective installation on L-arginine is a foundational step for incorporating this essential amino acid into peptide sequences.

The Mechanism of Nα-Boc Protection

The Nα-Boc protection of L-arginine is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The Core Reaction: Nucleophilic Attack

The fundamental reaction involves the nucleophilic attack of the unprotonated α-amino group of L-arginine on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][7] This forms a transient tetrahedral intermediate. The reaction is facilitated by a base, which serves to deprotonate the α-amino group, thereby increasing its nucleophilicity.[6]

The Role of pH and Base: The Key to Selectivity

Achieving selective Nα-protection over the guanidinium side chain hinges on controlling the reaction's pH. The α-amino group of arginine has a pKa of approximately 9.0, while the guanidinium group has a pKa around 12.5.[3] By maintaining the reaction pH in a range of approximately 9.5 to 10.5, a significant portion of the α-amino groups will be in their free, nucleophilic form, while the guanidinium group remains largely protonated and thus, unreactive towards acylation.[3]

Commonly used bases for this purpose include sodium hydroxide, triethylamine (TEA), or diisopropylethylamine (DIEA).[1][8] The choice of base and solvent system is critical for maintaining the optimal pH and ensuring the solubility of the reactants.

Breakdown of the Intermediate and Byproducts

Following the nucleophilic attack, the tetrahedral intermediate collapses, leading to the formation of the Nα-Boc-L-arginine. The leaving group is a tert-butyl carbonate anion, which is unstable and decomposes into tert-butanol and carbon dioxide.[1]

Diagram 1: Reaction Mechanism of Nα-Boc Protection of L-Arginine

Caption: General reaction scheme for the Nα-Boc protection of L-arginine.

Experimental Protocol: A Self-Validating System

This section outlines a robust, step-by-step methodology for the synthesis of Nα-Boc-L-arginine. Each step is designed to ensure high yield and purity, with integrated quality control checks.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| L-Arginine | ≥99% | Sigma-Aldrich | |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Acros Organics | |

| 1,4-Dioxane | Anhydrous | Fisher Scientific | |

| Sodium Hydroxide (NaOH) | ACS Grade | VWR | |

| Deionized Water | |||

| Ethyl Acetate | ACS Grade | For extraction | |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | For washing | ||

| Brine (Saturated NaCl soln.) | For washing | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-arginine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and deionized water.

-

Basification: Cool the solution to 0°C in an ice bath. Slowly add a 2M solution of sodium hydroxide to raise the pH to ~10. Monitor the pH carefully using a calibrated pH meter.

-

Addition of (Boc)₂O: While maintaining the temperature at 0°C and vigorously stirring, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (4:1:1).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (3x) to remove unreacted (Boc)₂O and tert-butanol.

-

Acidify the aqueous layer to pH 3-4 with a 1M solution of citric acid.

-

Extract the product into ethyl acetate (3x).

-

-

Purification and Isolation:

-

Combine the organic extracts and wash with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

-

Characterization

The identity and purity of the synthesized Nα-Boc-L-arginine should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the Boc group.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To compare with the literature value.

Diagram 2: Experimental Workflow for Nα-Boc-L-Arginine Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Characteristics of Boc-Protected Arginine

This guide provides an in-depth exploration of the essential physicochemical properties of tert-butyloxycarbonyl (Boc)-protected arginine, a cornerstone reagent in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document offers a blend of theoretical understanding and practical, field-proven methodologies to facilitate the effective use of this critical molecule.

Introduction: The Significance of Boc-Arginine in Synthetic Chemistry

Arginine, with its strongly basic guanidinium side chain, presents a unique challenge in peptide synthesis.[1] Effective protection of its functional groups is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The tert-butyloxycarbonyl (Boc) protecting group is a widely utilized acid-labile protecting group for the α-amino group of amino acids.[] In the context of arginine, various protection strategies involving the Boc group are employed, not only for the α-amino group but also for the guanidinium side chain, leading to derivatives such as Nα-Boc-L-arginine (Boc-Arg-OH) and Nα,Nω,Nω'-tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)2-OH).[][3]

The choice of protecting group strategy profoundly influences the physicochemical characteristics of the arginine derivative, impacting its solubility, reactivity, and stability. A thorough understanding of these properties is therefore not merely academic but a practical necessity for optimizing reaction conditions, ensuring purity, and achieving high yields in complex synthetic workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of various Boc-protected arginine derivatives are summarized in the table below. These parameters are the first point of reference for researchers when selecting a specific derivative and designing experimental conditions.

| Property | Boc-Arg-OH | Boc-Arg-OH·HCl | Boc-Arg(Boc)2-OH |

| Synonyms | Nα-(tert-Butoxycarbonyl)-L-arginine | N-alpha-(tert-Butoxycarbonyl)-L-arginine hydrochloride | Nα,NG,NG-Tri-tert-butyloxycarbonylarginine |

| Molecular Formula | C11H22N4O4 | C11H23ClN4O4 | C21H38N4O8 |

| Molecular Weight | 274.32 g/mol | 310.78 g/mol | 474.56 g/mol [3] |

| Appearance | White to off-white solid | White solid powder[4] | Crystalline solid[5] |

| Melting Point | >109°C (subl.)[4] | >109°C (subl.) | 116 - 120 °C[3] |

| Optical Rotation | [α]20/D −6.5° (c = 1 in acetic acid) | [a]D24 = -5 ± 2 º (C=1 in DMF)[3] |

Solubility Profile: A Critical Parameter for Reaction Homogeneity

The solubility of Boc-protected arginine derivatives is a critical factor in ensuring homogeneous reaction conditions, which is essential for achieving consistent and reproducible results in peptide synthesis. The introduction of the lipophilic Boc group generally enhances solubility in organic solvents compared to unprotected arginine.

Qualitative and Quantitative Solubility

-

Boc-Arg-OH is described as slightly soluble in water.[4] More specific data indicates its solubility in:

-

Boc-Arg(Boc)2-OH exhibits good solubility in a range of organic solvents:

-

DMF: ~30 mg/mL

-

DMSO: ~30 mg/mL

-

Ethanol: ~30 mg/mL

-

Ethanol:PBS (1:5, pH 7.2): ~0.16 mg/mL

-

The bulky and lipophilic nature of the three Boc groups in Boc-Arg(Boc)2-OH significantly increases its affinity for organic solvents while drastically reducing its solubility in aqueous solutions.

Experimental Protocol for Solubility Determination

For instances where precise solubility data in a specific solvent system is required, the following protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the equilibrium solubility of a Boc-protected arginine derivative in a given solvent at a specified temperature.

Materials:

-

Boc-protected arginine derivative

-

Solvent of interest (e.g., DMF, DCM, NMP)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

-

Preparation of a Saturated Solution:

-

Add a pre-weighed excess amount of the Boc-protected arginine derivative to a vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A solid phase should remain at the bottom of the vial.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the Boc-protected arginine derivative of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

The resulting concentration is the solubility of the Boc-protected arginine derivative in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of Boc-protected arginine.

Ionization Behavior: Understanding the pKa Values

The pKa values of the ionizable groups in Boc-protected arginine are fundamental to understanding its behavior in different pH environments. These values dictate the charge state of the molecule, which in turn affects its solubility, reactivity, and chromatographic behavior. Arginine itself has three ionizable groups: the α-carboxylic acid (pKa ~2.17), the α-amino group (pKa ~9.04), and the guanidinium side chain (pKa ~12.48).[7][8]

The introduction of the electron-withdrawing Boc group on the α-amino group is expected to decrease its basicity, thereby lowering its pKa. Conversely, the pKa of the α-carboxylic acid is not significantly affected. For Boc-Arg(Boc)2-OH, the guanidinium group is no longer basic due to the presence of the two Boc protecting groups.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds.[9]

Objective: To determine the pKa values of the ionizable groups in a Boc-protected arginine derivative.

Materials:

-

Boc-protected arginine derivative

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)[9]

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Methodology:

-

Sample Preparation:

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution gently.

-

For determining the pKa of the carboxylic acid, titrate with standardized NaOH, recording the pH after each incremental addition.

-

To determine the pKa of the α-amino group (for Boc-Arg-OH), first acidify the solution with a known amount of standardized HCl to a pH below the expected pKa, and then titrate with standardized NaOH.[9]

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffering region on the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Logical Relationship of pKa and Molecular Charge:

Caption: Charge state of Boc-Arg-OH at different pH values.

Stability Profile: Ensuring Integrity Throughout the Workflow

The stability of Boc-protected arginine is crucial for its successful application. Degradation can lead to the formation of impurities, reducing the yield and purity of the final peptide product. Stability is influenced by factors such as pH, temperature, and the presence of other reagents.[]

Known Stability Characteristics

-

The Boc group is generally stable to basic and nucleophilic conditions but is labile to acidic conditions.[]

-

Studies on Fmoc-Arg(Boc)2-OH have shown that it can slowly degrade to the mono-protected Fmoc-Arg(Boc)-OH in solvents like DMF and N-butylpyrrolidone (NBP) over time.[1]

-

At elevated temperatures, the Boc group can be cleaved, and this process is accelerated in the presence of water or acid.[10]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11]

Objective: To assess the stability of a Boc-protected arginine derivative under various stress conditions and to identify its degradation products.

Materials:

-

Boc-protected arginine derivative

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

A stock solution of the Boc-protected arginine derivative is subjected to the following stress conditions:

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[12]

-

Monitor the reaction by HPLC at different time intervals.

-

-

Thermal Degradation:

-

Expose a solid sample of the Boc-protected arginine derivative to elevated temperatures (e.g., 80 °C) in a temperature-controlled oven.[12]

-

At specified times, dissolve a portion of the sample and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution or solid sample to a light source that provides both UV and visible light in a photostability chamber.[12]

-

A control sample should be shielded from light.

-

Analyze the samples by HPLC after a defined exposure period.

-

Data Analysis: The chromatograms from the stressed samples are compared to that of an unstressed control sample. The appearance of new peaks indicates the formation of degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can provide valuable information on the molecular weights of the degradation products, aiding in their identification. The goal is typically to achieve 5-20% degradation of the parent compound to ensure that the analytical method is capable of detecting and resolving the degradants.[11][12]

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of Boc-protected arginine.

Conclusion

A comprehensive understanding of the physicochemical characteristics of Boc-protected arginine is indispensable for its effective application in research and development. This guide has provided a detailed overview of its core properties, including solubility, ionization behavior, and stability. The experimental protocols outlined herein offer a practical framework for researchers to determine these critical parameters in their own laboratory settings. By leveraging this knowledge, scientists can optimize reaction conditions, ensure the quality and purity of their synthetic products, and ultimately accelerate the pace of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. caymanchem.com [caymanchem.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. peptideweb.com [peptideweb.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. benchchem.com [benchchem.com]

A Senior Application Scientist's In-depth Technical Guide to Boc-L-arginine: Hydrochloride Salt vs. Free Base

Introduction: The Critical Role of Boc-L-arginine in Modern Peptide Synthesis

In the landscape of therapeutic peptide development and complex organic synthesis, Nα-tert-butyloxycarbonyl-L-arginine (Boc-L-arginine) stands out as a cornerstone building block. Its utility is rooted in the strategic protection of the α-amino group, enabling sequential and controlled peptide chain elongation. The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under a range of coupling conditions and its clean, acid-labile removal, a feature that has cemented its place in solid-phase peptide synthesis (SPPS).[1][2][3][]

However, the seemingly simple choice between procuring Boc-L-arginine as a hydrochloride salt or a free base has significant downstream implications for experimental success. This decision impacts everything from solubility and weighing accuracy to reaction kinetics and final product purity. This guide provides an in-depth technical comparison of these two forms, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

I. Core Physicochemical Properties: A Comparative Analysis

The fundamental differences between Boc-L-arginine hydrochloride and its free base counterpart stem from the protonation state of the highly basic guanidinium group on the arginine side chain. In the hydrochloride salt, this group is protonated and stabilized by a chloride counter-ion, whereas in the free base, it is not. This seemingly minor difference gives rise to distinct physicochemical properties that are critical to consider in experimental design.

Below is a summary of the key properties for both forms:

| Property | Boc-L-arginine Hydrochloride | Boc-L-arginine Free Base | Rationale and Scientific Insight |

| Molecular Formula | C11H23ClN4O4[5][6] | C11H22N4O4[7][8][9] | The hydrochloride salt incorporates an additional molecule of HCl. The monohydrate form (C11H25ClN4O5) is also common.[10][11] |

| Molecular Weight | 310.78 g/mol (anhydrous)[5][6] | 274.32 g/mol [7][9] | The difference in molecular weight is crucial for accurate molar calculations in reaction stoichiometry. |

| Appearance | White to off-white crystalline powder.[6] | White to off-white powder.[7][12] | Both forms are typically white solids, though morphology may vary between suppliers. |

| Solubility | Slightly soluble in water.[5][6][13][14] Soluble in organic solvents like methanol and ethanol.[6] | Soluble in DMF (~15 mg/ml), DMSO (~15 mg/ml), Ethanol (~15 mg/ml), and PBS (pH 7.2) (~10 mg/ml).[9][12] | The salt form generally exhibits better solubility in aqueous and protic solvents due to its ionic nature. The free base often requires organic solvents for complete dissolution. |

| Hygroscopicity | Prone to moisture absorption.[6] | Less hygroscopic than the hydrochloride salt. | The salt's ionic character attracts water molecules from the atmosphere, necessitating storage in a desiccator. |

| pH of Aqueous Solution | Acidic (typically pH 4.7-6.2 for a 10% solution).[15] | Basic. | The hydrochloride salt of the basic guanidinium group results in an acidic solution. The free base, with its unprotonated basic side chain, will generate a basic aqueous solution. |

| Stability & Storage | Generally stable, but should be stored in a dry, cool, and dark place.[6][16][17] | Stable for extended periods when stored properly in a dry, cool, and dark environment.[12] | The primary stability concern for both is the acid-labile Boc group. The hydrochloride salt's hygroscopicity can be a long-term stability concern if not stored properly. |

II. Strategic Selection in Experimental Design: A Workflow

The choice between the hydrochloride salt and the free base is not arbitrary; it is a strategic decision dictated by the specifics of the experimental protocol. The following workflow, illustrated by the accompanying diagram, outlines the key decision points.

Caption: Decision workflow for selecting the appropriate form of Boc-L-arginine.

Expertise in Action: Causality Behind the Choices

-

Aqueous Reactions & Solubility: For reactions in aqueous buffers or protic solvents like methanol and ethanol, the hydrochloride salt is often the superior choice due to its enhanced solubility.[6] Attempting to dissolve the free base in such systems may lead to incomplete dissolution and inaccurate concentration, compromising reaction kinetics.

-

pH-Sensitive Reactions: In enzymatic reactions or syntheses involving pH-sensitive substrates, the free base is preferable. The hydrochloride salt will create an acidic environment upon dissolution, which could be detrimental.[15] While the pH can be adjusted, starting with the free base eliminates the need to add a base, which could introduce unwanted counter-ions.

-

Standard Boc-SPPS: In the context of Boc-SPPS, the hydrochloride salt is frequently used. The synthesis cycle involves an acidic deprotection step (typically with trifluoroacetic acid, TFA), so the initial acidity of the hydrochloride salt is of no consequence.[1][3][18] Furthermore, its ease of weighing and dissolution in solvents like DMF (often with gentle warming or sonication) makes it a practical choice.

III. Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

A. Protocol for Boc Deprotection of Boc-L-arginine Hydrochloride

This protocol describes the removal of the Boc protecting group, a critical step in peptide synthesis.[1]

Materials:

-

Boc-L-arginine hydrochloride

-

Trifluoroacetic acid (TFA), reagent grade[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Cold diethyl ether

-

Nitrogen or argon source

-

Stir plate and magnetic stir bar

-

Round-bottom flask

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-L-arginine hydrochloride (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate).

-

Inert Atmosphere: Purge the flask with nitrogen or argon.

-

Cooling: Cool the flask to 0°C in an ice bath with stirring. This is crucial to control the exothermic reaction upon TFA addition.

-

Addition of TFA: Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[1] For complete and rapid deprotection, neat TFA can also be used.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, a primary amine, will stain positive with ninhydrin, while the Boc-protected starting material will not. The reaction is complete when the starting material spot has disappeared, typically within 30 minutes to 2 hours.[1]

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

-

To precipitate the product, add cold, anhydrous diethyl ether to the crude residue.

-

Stir or sonicate the mixture to form a fine precipitate.

-

Isolate the product by filtration, washing with cold diethyl ether.

-

Dry the final product, L-arginine bis(trifluoroacetate), under vacuum.

-

B. Protocol for Coupling Boc-L-arginine (Free Base or HCl) in SPPS

This protocol outlines a typical coupling cycle in Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-arginine (free base or HCl salt)

-

Coupling agent (e.g., DCCD in DMF:CH2Cl2)[19]

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Ninhydrin test solution for monitoring

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Activation of Amino Acid: In a separate flask, dissolve Boc-L-arginine (3 equivalents relative to the resin loading) in a 1:1 mixture of DMF:CH2Cl2.[19] Add the coupling agent (e.g., DCCD, 3 equivalents) and allow to stir for 10-15 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add the activated Boc-L-arginine solution to the swollen resin. Agitate the mixture at room temperature.

-

Monitoring (Self-Validation): The coupling reaction is monitored using the ninhydrin (Kaiser) test. A small sample of the resin is taken, washed, and treated with the ninhydrin reagents. A blue color indicates the presence of unreacted free primary amines. The reaction is complete when the test is negative (the beads remain yellow/colorless). This typically takes 1-2 hours. If the reaction is not complete, it can be allowed to proceed for longer or a recoupling can be performed.[19]

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DCM and ethanol to remove excess reagents and byproducts.[19]

-

Deprotection: The resin is now ready for the next cycle, starting with the deprotection of the newly added Boc group as described in the previous protocol.

IV. Visualization of Key Concepts

The following diagrams illustrate the chemical structures and the Boc-SPPS workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. N-BOC-L-Arginine hydrochloride | 35897-34-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Boc-Arg-OH 13726-76-6 [sigmaaldrich.com]

- 8. N(alpha)-Boc-L-arginine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. caymanchem.com [caymanchem.com]

- 10. scbt.com [scbt.com]

- 11. 114622-81-0 Boc-L-Arg-OH.HCl.H2O AKSci X3382 [aksci.com]

- 12. BOC-ARG-OH | 13726-76-6 [amp.chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. N-BOC-L-Arginine hydrochloride CAS#: 35897-34-8 [m.chemicalbook.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. synquestlabs.com [synquestlabs.com]

- 17. N2-Boc-L-arginine Hydrochloride Hydrate | 114622-81-0 [sigmaaldrich.com]

- 18. chempep.com [chempep.com]

- 19. prepchem.com [prepchem.com]

A Comprehensive Spectroscopic Guide to N2-(tert-Butoxycarbonyl)-L-arginine for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Spectroscopic Analysis in Peptide Synthesis

N2-(tert-Butoxycarbonyl)-L-arginine (Boc-L-arginine) is a cornerstone building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group shields the α-amino functionality of L-arginine, preventing unwanted side reactions during peptide chain elongation. The integrity and purity of this raw material are paramount to the successful synthesis of peptide-based therapeutics and research tools. Therefore, its unambiguous characterization is a critical quality control step.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a Senior Application Scientist, the aim is not merely to present data but to provide a field-proven framework for its interpretation, empowering researchers, scientists, and drug development professionals to confidently verify the structure and purity of this essential reagent. The protocols and interpretations herein are designed to be self-validating, grounded in established spectroscopic principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the IUPAC numbering convention for the arginine backbone and Greek lettering for the side chain carbons, which will be used for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like Boc-L-arginine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence of the Boc protecting group and the integrity of the arginine backbone.

¹H NMR Spectroscopy

Data Presentation

The following table summarizes the typical ¹H NMR chemical shifts for this compound.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (Boc) | ~1.38 | s | 9H |

| Hβ | ~1.50-1.65 | m | 2H |

| Hγ | ~1.70-1.85 | m | 2H |

| Hδ | ~3.05-3.15 | m | 2H |

| Hα | ~3.85-3.95 | m | 1H |

| NH (Boc) | ~7.0-7.2 | d | 1H |

| NH (Guanidinium) | ~7.3-7.8 | br s | 4H |

| COOH | ~12.0-13.0 | br s | 1H |

Note: Chemical shifts are typically reported for spectra acquired in DMSO-d6. The exact positions and multiplicities may vary slightly depending on the solvent and instrument frequency.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR spectroscopic analysis of Boc-L-arginine.

Detailed Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides several key diagnostic signals that confirm its structure:

-

The Boc Group: The most prominent and unmistakable signal is the sharp singlet at approximately 1.38 ppm, integrating to nine protons. This peak arises from the nine chemically equivalent methyl protons of the tert-butyl group. Its high-field chemical shift is characteristic of aliphatic protons shielded by the electron-donating nature of the quaternary carbon.

-

The Arginine Side Chain: The aliphatic protons of the arginine side chain (Hβ, Hγ, and Hδ) appear as complex multiplets in the region of ~1.50-3.15 ppm. Their overlapping nature is due to complex spin-spin coupling with neighboring protons. 2D NMR techniques such as COSY can be employed for unambiguous assignment.

-

The α-Proton (Hα): The proton attached to the α-carbon resonates as a multiplet around 3.85-3.95 ppm. Its downfield shift compared to the other side chain protons is due to the deshielding effect of the adjacent carboxylic acid and N-Boc groups.

-

Amide and Guanidinium Protons: The amide proton of the Boc group typically appears as a doublet around 7.0-7.2 ppm due to coupling with the α-proton. The protons of the guanidinium group and the carboxylic acid are often broad and may exchange with deuterium in the presence of D₂O. Their chemical shifts can be highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

Data Presentation

The following table summarizes the typical ¹³C NMR chemical shifts for this compound.

| Carbon(s) | Chemical Shift (δ, ppm) |

| Cγ | ~25.5 |

| Cβ | ~29.0 |

| Cδ | ~41.0 |

| Cα | ~54.0 |

| C (tert-butyl, Boc) | ~78.0 |

| C=O (Boc) | ~155.5 |

| Cζ (Guanidinium) | ~157.0 |

| C' (Carboxyl) | ~174.5 |

| CH₃ (tert-butyl, Boc) | ~28.5 |

Note: Chemical shifts are typically reported for spectra acquired in DMSO-d6. The exact positions may vary slightly depending on the solvent and instrument frequency.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental workflow for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and longer relaxation times of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.

Detailed Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clear carbon count and diagnostic signals for the key functional groups:

-

The Boc Group: The presence of the Boc group is unequivocally confirmed by three signals: a peak around 28.5 ppm for the three equivalent methyl carbons, a signal around 78.0 ppm for the quaternary carbon, and the carbonyl carbon of the carbamate at approximately 155.5 ppm.[2]

-

The Arginine Backbone and Side Chain: The aliphatic carbons of the arginine side chain (Cβ, Cγ, and Cδ) resonate in the upfield region, typically between 25 and 41 ppm. The α-carbon (Cα) appears further downfield at around 54.0 ppm due to the influence of the adjacent heteroatoms.

-

Carbonyl and Guanidinium Carbons: The carbonyl carbon of the carboxylic acid (C') is the most downfield signal, typically appearing around 174.5 ppm. The guanidinium carbon (Cζ) is also found in the downfield region, at approximately 157.0 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, it provides confirmatory evidence for the presence of the Boc protecting group, the carboxylic acid, and the guanidinium group.

Data Presentation

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | N-H stretch | Amine/Amide (Guanidinium, Boc) |

| ~2800-3200 | O-H stretch | Carboxylic Acid |

| ~2850-2980 | C-H stretch | Aliphatic (Arginine side chain, Boc) |

| ~1680-1710 | C=O stretch | Carbamate (Boc) |

| ~1640-1670 | C=O stretch | Carboxylic Acid |

| ~1550-1650 | C=N stretch, N-H bend | Guanidinium |

| ~1520-1540 | N-H bend | Amide II (Boc) |

| ~1160-1170 | C-O stretch | Carbamate (Boc) |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.

Detailed Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands:

-

N-H and O-H Stretching Region (3400-2800 cm⁻¹): A broad band in this region is indicative of the O-H stretching of the carboxylic acid, which is often superimposed with the N-H stretching vibrations of the guanidinium and amide groups.

-

C-H Stretching Region (2980-2850 cm⁻¹): Absorptions in this region correspond to the symmetric and asymmetric stretching of the C-H bonds in the arginine side chain and the tert-butyl group.

-

Carbonyl Stretching Region (1710-1640 cm⁻¹): This region is highly diagnostic. The C=O stretch of the Boc group's carbamate is typically observed around 1680-1710 cm⁻¹.[3] The C=O stretch of the carboxylic acid is usually found at a slightly lower wavenumber, around 1640-1670 cm⁻¹.

-

Guanidinium and Amide Bending Region (1650-1520 cm⁻¹): The C=N stretching and N-H bending vibrations of the guanidinium group give rise to strong absorptions in this region.[4] The N-H bending of the amide (Amide II band) from the Boc group is also expected here, typically around 1520-1540 cm⁻¹.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and stretching vibrations, including the characteristic C-O stretch of the Boc group's carbamate at approximately 1160-1170 cm⁻¹. While complex, this region is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Conclusion: A Multi-faceted Approach to Quality Assurance

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of this compound. NMR spectroscopy offers definitive structural elucidation, while IR spectroscopy provides rapid confirmation of key functional groups. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are indispensable for ensuring the quality of starting materials, the integrity of synthetic processes, and the ultimate success of their research and development endeavors.

References

A Deep Dive into the Structural Elucidation of Nα,Nω,Nω'-Tris-Boc-L-arginine: A Technical Guide for Advanced Research

Abstract

Nα,Nω,Nω'-Tris-Boc-L-arginine, a cornerstone building block in modern peptide synthesis and drug development, demands rigorous structural verification to ensure the integrity and success of downstream applications. The strategic placement of three bulky tert-butyloxycarbonyl (Boc) protecting groups on the α-amino and the side-chain guanidinium functionalities significantly alters the molecule's physicochemical properties and introduces unique analytical challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural analysis of this critical reagent. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, establishing a self-validating system of protocols for unambiguous characterization. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering field-proven insights into data acquisition, interpretation, and the avoidance of common analytical pitfalls.

Introduction: The Significance of Comprehensive Structural Verification

In the intricate world of peptide chemistry, the quality of the starting materials dictates the success of the entire synthetic endeavor. Nα,Nω,Nω'-Tris-Boc-L-arginine (also known as Boc-L-Arg(Boc)2-OH) is a widely utilized derivative of L-arginine, prized for its ability to enhance stability and solubility, making it an ideal choice for peptide synthesis and drug development.[1] The three Boc groups effectively mask the nucleophilic centers of the arginine molecule, preventing undesirable side reactions during peptide coupling.[2][3] However, the very presence of these protecting groups, along with the potential for isomeric complexity and side reactions during synthesis (such as δ-lactam formation), necessitates a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.[4] This guide provides the technical details and theoretical underpinnings for a robust analytical workflow.

Physicochemical Properties and Handling

A foundational understanding of the material's properties is paramount before embarking on any analytical procedure.

| Property | Value | Source(s) |

| Synonyms | Boc-L-Arg(Boc)2-OH, Nα,NG,NG-Tri-tert-butyloxycarbonylarginine | [3][5][6] |

| CAS Number | 97745-69-2 | [2][3][5][6][7] |

| Molecular Formula | C₂₁H₃₈N₄O₈ | [2][6][7] |

| Molecular Weight | 474.55 g/mol | [2][7] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | -20°C to 8°C | [2] |

Proper storage in a cool, dry environment is critical to prevent degradation. Due to its protected nature, it exhibits better solubility in organic solvents compared to free arginine.

The Core Analytical Triad: NMR, MS, and FTIR